molecular formula C4H2N4 B1259334 Imidazo[4,5-c]pyrazole CAS No. 251-05-8

Imidazo[4,5-c]pyrazole

Cat. No.: B1259334
CAS No.: 251-05-8
M. Wt: 106.09 g/mol
InChI Key: CYCBAKHQLAYYHQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[4,5-c]pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-1-phenyl-4,6-dihydrothis compound-5(1H)-thione with carbonyl compounds can yield arylidene derivatives . Another method involves the use of microwave-assisted, one-pot three-component condensation reactions, which offer efficient synthesis with high yields .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[4,5-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated this compound compounds .

Mechanism of Action

The mechanism of action of imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to the suppression of cancer cell proliferation. Additionally, this compound can modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Imidazo[4,5-c]pyrazole can be compared with other similar compounds, such as imidazo[4,5-b]pyridine and imidazo[1,5-a]pyridine. While all these compounds share a fused heterocyclic structure, this compound is unique in its specific fusion pattern and biological activities . Similar compounds include:

Properties

IUPAC Name

imidazo[4,5-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4/c1-3-4(8-7-1)6-2-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCBAKHQLAYYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611798
Record name Imidazo[4,5-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251-05-8
Record name Imidazo[4,5-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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